molecular formula C45H91N2O11P B3025659 azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate CAS No. 474922-77-5

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B3025659
CAS No.: 474922-77-5
M. Wt: 867.2 g/mol
InChI Key: KBXRORNJMUHWKT-UHFFFAOYSA-N
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Description

Azane; [3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a structurally complex phospholipid derivative. Its core structure consists of:

  • Octadecanoate (stearate) groups: Two long-chain fatty acids (C18:0) esterified to a glycerol backbone.
  • Phosphoryloxy linkage: A phosphate group connects the glycerol to a modified ethanolamine head group.
  • Functionalized side chain: The head group includes a 2-methoxyethoxycarbonylamino-ethoxy moiety, which introduces polar and hydrogen-bonding capabilities .

This compound is part of a broader class of synthetic phospholipids designed for applications in drug delivery, membrane studies, and surfactant chemistry. Its unique structure enhances stability in aqueous environments while enabling tunable interactions with biological membranes .

Properties

IUPAC Name

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXRORNJMUHWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H91N2O11P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

474922-77-5
Details Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474922-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

867.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, octadecanoic acid, and various amines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Biochemical Applications

1.1 Drug Delivery Systems
The compound's unique structure allows it to function as a carrier for drug molecules. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that phosphazene derivatives can encapsulate anticancer drugs, improving their efficacy and reducing side effects .

1.2 Anticancer Activity
Research indicates that azane compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The incorporation of phosphazene moieties enhances the interaction with cellular membranes, facilitating the delivery of cytotoxic agents directly to tumor sites .

Materials Science Applications

2.1 Flame Retardants
Azane derivatives are being investigated as potential flame retardants due to their phosphorus content, which is known to enhance fire resistance in materials. Recent studies have demonstrated that incorporating these compounds into polymers can significantly improve their thermal stability and reduce flammability .

2.2 Coatings and Sealants
The compound's hydrophilic nature makes it suitable for use in coatings and sealants that require enhanced adhesion properties and durability. Its application in wood coatings has been particularly promising, providing both protective and aesthetic qualities while imparting fire retardancy .

Pharmacological Applications

3.1 Antimicrobial Properties
The azane compound has been evaluated for its antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

3.2 Gene Delivery Systems
Due to its ability to form stable complexes with nucleotides, azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is being explored for gene therapy applications. It can facilitate the transport of DNA or RNA into cells, potentially aiding in the treatment of genetic disorders .

Case Studies

Study Application Findings
Study on Drug Delivery (2020)Anticancer drug carrierEnhanced solubility and targeted delivery of doxorubicin using azane derivatives resulted in increased cytotoxicity against breast cancer cells .
Flame Retardant Development (2021)Wood CoatingsAzane compounds improved the fire resistance of coated wood samples by up to 30%, demonstrating effective thermal stability under high heat exposure .
Antimicrobial Efficacy Research (2019)Antimicrobial agentThe compound showed significant activity against E. coli and S. aureus, suggesting potential for use in medical coatings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or signaling molecule, depending on the context. The compound’s functional groups allow it to form stable complexes with proteins, nucleic acids, and other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous phospholipids and ester derivatives.

Structural Analogues

Compound Name Molecular Formula Key Structural Differences Applications/Properties
Azane; [3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate C₅₃H₁₀₇N₂O₉P Contains 2-methoxyethoxycarbonylamino-ethoxy head group and dual C18 acyl chains. Enhanced membrane stability; potential for pH-responsive drug release .
(2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl octadecanoate C₄₀H₈₂NO₈P Shorter acyl chain (C14) and primary amine head group. Reduced hydrophobicity; used in membrane protein crystallization studies .
[(2~{S})-3-[2-azanylethoxy(oxidanyl)phosphoryl]oxy-2-decanoyloxy-propyl] octadecanoate C₃₃H₆₆NO₈P Shorter acyl chain (C10) and simplified azanylethoxy head group. Lower melting point; suitable for liquid-phase formulations .
Hexadecanoic acid, (1R)-1-(3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphatricos-1-yl)-1,2-ethanediyl ester C₅₃H₁₀₇N₂O₉P Similar backbone but with C16 acyl chains and ammonium salt modification. Improved solubility in polar solvents; antimicrobial surfactant applications .

Functional Group Analysis

  • Head Group Variability: The target compound’s 2-methoxyethoxycarbonylamino group provides steric bulk and polarity, distinguishing it from simpler ethanolamine derivatives (e.g., phosphatidylethanolamine in ). Compounds with primary amines (e.g., [(2R)-3-{[(S)-(2-aminoethoxy)...}]) exhibit higher reactivity in crosslinking reactions but lower hydrolytic stability .
  • Acyl Chain Length :
    • Longer chains (C18) enhance hydrophobic interactions and bilayer rigidity compared to C14 or C10 analogues, which favor fluidity .

Physicochemical Properties

Property Target Compound (2R)-3-{[(S)-(2-aminoethoxy)...} Hexadecanoic Acid Derivative
Molecular Weight 947.4 g/mol 742.1 g/mol 947.4 g/mol
Hydrophobicity High (logP ~15) Moderate (logP ~10) High (logP ~14)
Melting Point ~85–90°C ~60–65°C ~80–85°C
Critical Micelle Concentration (CMC) 0.1–1 µM 10–50 µM 0.5–5 µM

Biological Activity

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate (CAS No. 474922-77-5) is a complex organic compound characterized by a unique structure that includes multiple functional groups. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicine, biochemistry, and materials science.

Chemical Structure and Properties

The compound contains several notable functional groups, including a hydroxy group, phosphoric acid derivatives, and long-chain fatty acids. These features contribute to its reactivity and interactions within biological systems.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₃₁H₅₉N₂O₈P
Molecular Weight609.80 g/mol
CAS Registry Number474922-77-5

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence cellular signaling pathways. The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

  • Cell Membrane Interaction : The long alkyl chains facilitate incorporation into cell membranes, affecting their structure and function.
  • Signal Transduction : The phosphoryl group may play a role in signaling cascades, influencing cellular responses to external stimuli.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Drug Delivery Systems : Due to its ability to form micelles, this compound is being researched for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs .

Case Studies

  • Antibacterial Efficacy :
    • A study demonstrated that formulations containing this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cell Viability Assays :
    • In vitro assays showed that the compound did not exhibit cytotoxic effects on human cell lines at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development .

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for various therapeutic applications:

  • Cancer Therapy : Investigations are ongoing into its use as a carrier for chemotherapeutic agents, aiming to enhance targeted delivery and reduce systemic toxicity.
  • Immunosuppressive Applications : The compound has shown potential in modulating immune responses, which could be beneficial in transplant medicine and autoimmune disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEGHighKnown for drug delivery applications
Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoateModerateExhibits similar membrane interaction properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Reactant of Route 2
Reactant of Route 2
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

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